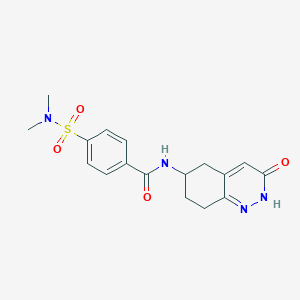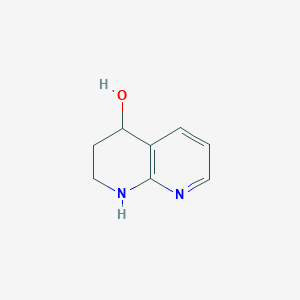![molecular formula C15H19N3OS B2509602 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 212074-67-4](/img/structure/B2509602.png)
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound featuring an imidazole ring, a sulfanyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the imidazole ring.
Acetamide Formation: The final step involves the acylation of the imidazole derivative with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfanyl group can form covalent bonds with nucleophilic residues, leading to inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
- N-[4-(propan-2-yl)phenyl]acetamide
- 2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide
Uniqueness
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to the combination of its imidazole ring and sulfanyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties.
Eigenschaften
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11(2)12-4-6-13(7-5-12)17-14(19)10-20-15-16-8-9-18(15)3/h4-9,11H,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMRQAOWADTZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2509522.png)
![Methyl 4-{[6-chloro-3-(thiomorpholine-4-carbonyl)quinolin-4-YL]amino}benzoate](/img/structure/B2509523.png)
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2509524.png)
![N-benzyl-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2509525.png)
![3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509530.png)

![N-(2-methoxy-5-methylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509535.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509536.png)
![N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide](/img/structure/B2509537.png)



![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2509542.png)
